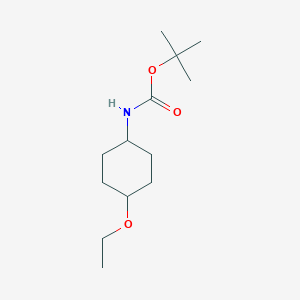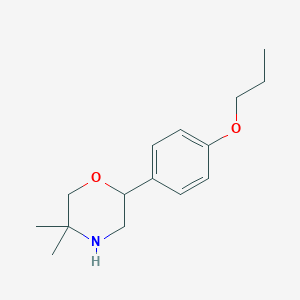
5,5-Dimethyl-2-(4-propoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(4-propoxyphenyl)morpholine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol It is characterized by the presence of a morpholine ring substituted with a 4-propoxyphenyl group and two methyl groups at the 5-position
Preparation Methods
The synthesis of 5,5-Dimethyl-2-(4-propoxyphenyl)morpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-propoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form an intermediate, which is then cyclized to yield the desired morpholine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5,5-Dimethyl-2-(4-propoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-2-(4-propoxyphenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-propoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5,5-Dimethyl-2-(4-propoxyphenyl)morpholine can be compared with other morpholine derivatives, such as:
Amorolfine: A morpholine antifungal drug that inhibits fungal enzymes, affecting sterol synthesis pathways.
Morpholine: A simpler structure used as a solvent and corrosion inhibitor.
Thiomorpholine: A sulfur-containing analog with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-propoxyphenyl)morpholine |
InChI |
InChI=1S/C15H23NO2/c1-4-9-17-13-7-5-12(6-8-13)14-10-16-15(2,3)11-18-14/h5-8,14,16H,4,9-11H2,1-3H3 |
InChI Key |
ONXBTHVSSWQNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CNC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
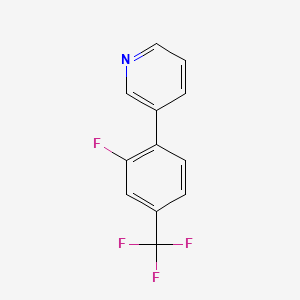

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
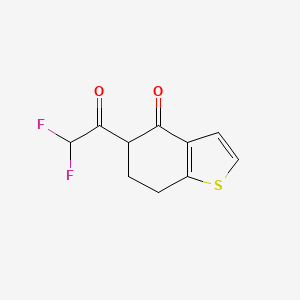
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
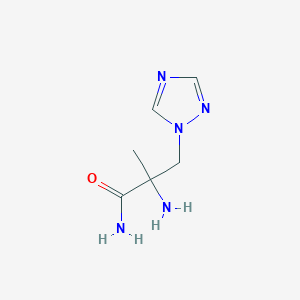

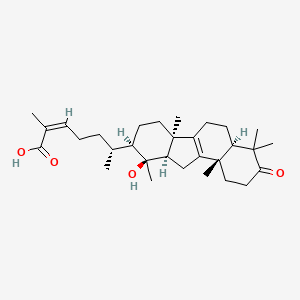
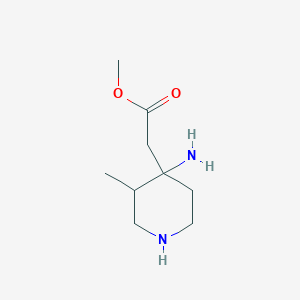
amine](/img/structure/B13067318.png)

